

The Molecular Interactions of SPD-2/Cep192: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **SPD-2**

Cat. No.: **B15571679**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spindle defective protein 2 (**SPD-2**), and its human ortholog Cep192, is a highly conserved and indispensable centrosomal protein that orchestrates the intricate processes of mitotic progression.^[1] Functioning as a master regulator, **SPD-2/Cep192** is central to both the duplication of centrioles and the maturation of the pericentriolar material (PCM), the proteinaceous matrix surrounding the centrioles.^{[1][2]} Its role as a scaffold and signaling hub ensures the timely recruitment and activation of key mitotic factors, thereby safeguarding genomic stability.^[1] Dysregulation of **SPD-2/Cep192** function is implicated in a range of cellular defects, including spindle malformation, chromosome missegregation, and aneuploidy, hallmarks of tumorigenesis and various developmental disorders.^[1] This technical guide provides an in-depth exploration of the molecular interactions of **SPD-2/Cep192**, presenting quantitative data, detailed experimental methodologies, and visual representations of the signaling pathways in which it plays a pivotal role.

Data Presentation: Molecular Interactions of SPD-2/Cep192

The function of **SPD-2/Cep192** is predicated on a complex and dynamic network of protein-protein interactions. The following table summarizes the key known interacting partners of **SPD-2** and its orthologs, with quantitative data where available.

Interacting Protein	Organism	Domain/Mot if Involved (on SPD-2/Cep192)	Quantitative Data	Method of Detection	Key Functional Significance
SPD-5 / CDK5RAP2	C. elegans / Human	Not specified, but mutually dependent for PCM localization. [1][3]	-	Co-immunoprecipitation, Yeast two-hybrid[4]	Core component of the PCM scaffold; mutually dependent with SPD-2 for localization to the expanded PCM.[1][5]
PLK-1 / Plk1	C. elegans / Human	Polo-box binding site[4], Phospho-T44 and phospho-S995 motifs (human)[6]	-	In vitro interaction assays, Co-immunoprecipitation[4][6]	Recruitment of PLK-1 to the centrosome, leading to its activation and subsequent phosphorylation of downstream targets for PCM maturation.[5][7][8]
AIR-1 / Aurora A	C. elegans / Human	Direct interaction[9]	Kd: 1.2 ± 0.1 μM (Human Cep192 1-250 with AURKA)[10]	Isothermal Titration Calorimetry (ITC), Co-immunoprecipitation[9][10]	Targeting and activation of Aurora A at the centrosome, crucial for centrosome

					maturation and spindle assembly. [8] [9]
ZYG-1 / Plk4	C. elegans / Human	N-terminal region (human) [11]	-	Genetic interaction, Yeast two- hybrid [11] [12]	Master regulator of centriole duplication; Cep192 facilitates the localization and activity of Plk4 at the centriole. [1]
SAS-7	C. elegans	Not specified	-	Yeast two- hybrid [13]	Acts upstream of SPD-2 to recruit it to the centriole for the initiation of centriole duplication. [13]
PCMD-1	C. elegans	Not specified	-	Genetic analysis	Required for the recruitment of SPD-5 around centrioles and the integrity of the PCM scaffold. [5]

CYLD	Human	Not specified	-	A K63-deubiquitininating enzyme that associates with Cep192 to promote mitotic spindle assembly. [14]
Pericentrin	Human	Not specified	-	Mutually dependent for localization to mitotic centrosomes during maturation. [2]
NEDD-1	Human	Not specified	-	A component of the γ -tubulin ring complex (γ -TuRC) whose recruitment to the centrosome is dependent on Cep192. [2]
FZR-1	C. elegans	D-box motifs (D-box1, D-box2, D-box3) [15]	-	In vivo association Co-activator of the Anaphase-Promoting Complex/Cyclosome (APC/C) that targets SPD-

2 for
degradation.
[\[15\]](#)

Experimental Protocols

The elucidation of the **SPD-2**/Cep192 interactome has been made possible through a variety of sophisticated experimental techniques. Below are detailed methodologies for key experiments cited in the study of these interactions.

Co-Immunoprecipitation (Co-IP) to Identify In Vivo Interaction Partners

Co-IP is a powerful technique used to isolate a protein of interest along with its binding partners from a cell lysate.[\[16\]](#)[\[17\]](#)

Objective: To determine if **SPD-2**/Cep192 physically interacts with a putative partner protein in vivo.

Principle: An antibody specific to **SPD-2**/Cep192 is used to pull down **SPD-2**/Cep192 from a cell lysate. If another protein is bound to **SPD-2**/Cep192, it will also be pulled down and can be detected by Western blotting.[\[17\]](#)

Generalized Protocol:

- Cell Lysis:
 - Harvest cultured cells (e.g., HeLa or U2OS for human Cep192, or synchronized *C. elegans* embryos for **SPD-2**).
 - Lyse the cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with a protease inhibitor cocktail to preserve protein-protein interactions.[\[16\]](#)
 - Incubate on ice and then centrifuge to pellet cellular debris. The supernatant is the cell lysate.

- Pre-clearing the Lysate (Optional):
 - To reduce non-specific binding, incubate the cell lysate with protein A/G magnetic beads for 1-2 hours at 4°C.[[18](#)]
 - Pellet the beads and discard them, retaining the supernatant.
- Immunoprecipitation:
 - Add a primary antibody specific to the "bait" protein (e.g., anti-Cep192) to the pre-cleared lysate.
 - Incubate for 2-4 hours or overnight at 4°C with gentle rotation to allow the antibody to bind to its target.
 - Add protein A/G magnetic beads to the lysate and incubate for another 1-2 hours at 4°C to capture the antibody-antigen complexes.[[1](#)]
- Washing:
 - Pellet the beads using a magnetic rack and discard the supernatant.
 - Wash the beads several times with wash buffer (similar to lysis buffer but with a lower detergent concentration) to remove non-specifically bound proteins.[[1](#)]
- Elution:
 - Elute the protein complexes from the beads using an elution buffer, such as a low pH buffer or SDS-PAGE sample buffer.[[1](#)]
- Analysis:
 - Analyze the eluted proteins by SDS-PAGE and Western blotting.
 - Probe the Western blot with antibodies against both the "bait" protein (**SPD-2/Cep192**) and the putative "prey" protein to confirm their co-precipitation.[[1](#)]

Yeast Two-Hybrid (Y2H) Assay for Screening Interaction Partners

The Y2H system is a molecular genetic tool used to discover protein-protein interactions by taking advantage of the modular nature of transcription factors.[\[19\]](#)[\[20\]](#)

Objective: To identify novel proteins that interact with **SPD-2/Cep192** or to confirm a suspected interaction.

Principle: The transcription factor (e.g., GAL4) is split into its DNA-binding domain (BD) and activation domain (AD). The "bait" protein (e.g., a domain of **SPD-2**) is fused to the BD, and a library of "prey" proteins is fused to the AD. If the bait and prey proteins interact, the BD and AD are brought into proximity, reconstituting the transcription factor and activating reporter genes.
[\[20\]](#)

Generalized Protocol:

- Plasmid Construction:
 - Clone the cDNA of the "bait" protein (**SPD-2/Cep192** or a specific domain) into a "bait" vector (e.g., pGBK7), which contains the GAL4 DNA-binding domain (BD).
 - Clone the cDNA of the "prey" protein or a cDNA library into a "prey" vector (e.g., pGADT7), which contains the GAL4 activation domain (AD).
- Yeast Transformation:
 - Co-transform a suitable yeast strain (e.g., Y2HGold) with both the bait and prey plasmids.
[\[11\]](#)
 - Alternatively, for library screening, transform the bait plasmid into one yeast mating type and the prey library into the opposite mating type.
- Selection and Interaction Assay:
 - Plate the transformed yeast on selective media lacking specific nutrients (e.g., tryptophan and leucine) to select for yeast cells containing both plasmids.

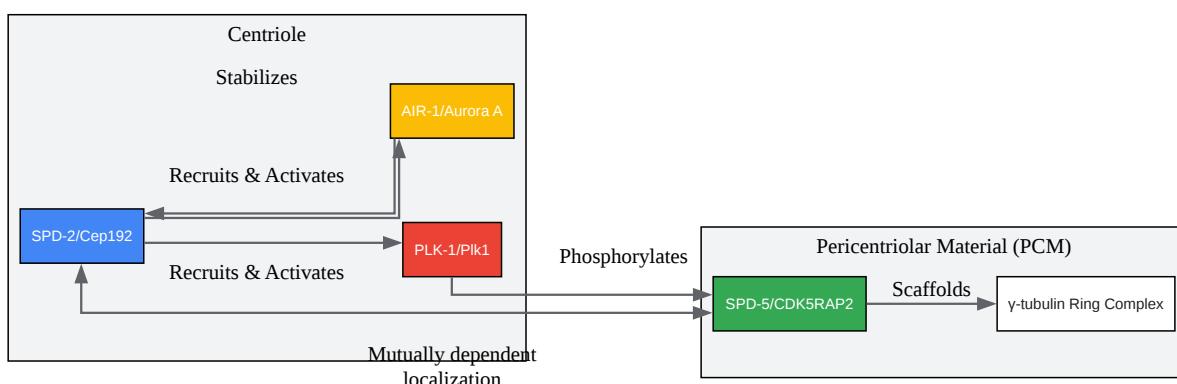
- To test for an interaction, plate the yeast on a more stringent selective medium that also lacks other nutrients (e.g., histidine and adenine) and may contain inhibitors of leaky reporter gene expression.
- Growth on this highly selective medium indicates a positive interaction.
- Confirmation:
 - Positive interactions can be further confirmed using a β -galactosidase assay, where the activation of the lacZ reporter gene results in a blue color change in the presence of X-gal.

Isothermal Titration Calorimetry (ITC) for Quantitative Analysis of Binding Affinity

ITC is a biophysical technique that directly measures the heat changes that occur upon the binding of two molecules, allowing for the determination of binding affinity (K_d), stoichiometry (n), and thermodynamic parameters.

Objective: To quantitatively measure the binding affinity between purified **SPD-2/Cep192** and an interacting partner.

Principle: A solution of one protein (the "ligand") is titrated into a solution of the other protein (the "macromolecule") in the sample cell of a calorimeter. The heat released or absorbed upon binding is measured, and the data are fit to a binding model to determine the thermodynamic parameters of the interaction.

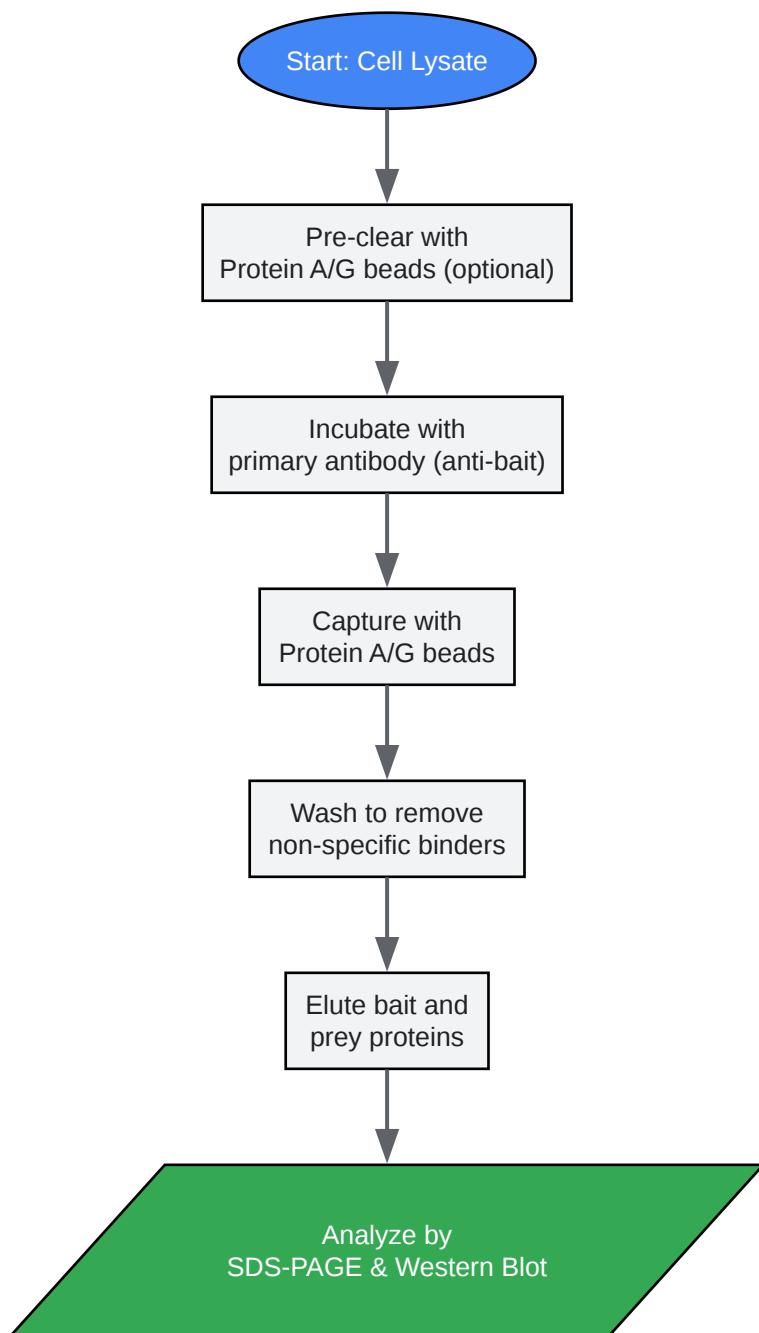

Generalized Protocol:

- Protein Purification:
 - Express and purify recombinant **SPD-2/Cep192** (or a specific domain) and its interacting partner to a high degree of purity.
 - Dialyze both proteins extensively against the same buffer to minimize heat of dilution effects.
- ITC Experiment:

- Load the macromolecule solution into the sample cell of the ITC instrument and the ligand solution into the injection syringe.
- Perform a series of small, sequential injections of the ligand into the sample cell while monitoring the heat changes.
- A control experiment, titrating the ligand into buffer alone, should also be performed to account for the heat of dilution.
- Data Analysis:
 - Integrate the raw ITC data to obtain the heat change per injection.
 - Plot the heat change against the molar ratio of ligand to macromolecule.
 - Fit the resulting binding isotherm to an appropriate binding model (e.g., a one-site binding model) to determine the dissociation constant (K_d), stoichiometry of binding (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows



[Click to download full resolution via product page](#)

Caption: The conserved **SPD-2/PLK-1/SPD-5** pathway for PCM maturation.

[Click to download full resolution via product page](#)

Caption: The **SPD-2/Cep192** pathway in centriole duplication.

[Click to download full resolution via product page](#)

Caption: A generalized workflow for Co-Immunoprecipitation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. The mammalian SPD-2 ortholog Cep192 regulates centrosome biogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. The *Caenorhabditis elegans* pericentriolar material components SPD-2 and SPD-5 are monomeric in the cytoplasm before incorporation into the PCM matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.biologists.com [journals.biologists.com]
- 6. Bimodal Interaction of Mammalian Polo-Like Kinase 1 and a Centrosomal Scaffold, Cep192, in the Regulation of Bipolar Spindle Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The conserved Spd-2/CEP192 domain adopts a unique protein fold to promote centrosome scaffold assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Cep192-organized Aurora A-Plk1 cascade is essential for centrosome cycle and bipolar spindle assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. Structural basis for CEP192-mediated regulation of centrosomal AURKA - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Site-specific phosphorylation of ZYG-1 regulates ZYG-1 stability and centrosome number - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Centriolar SAS-7 acts upstream of SPD-2 to regulate centriole assembly and pericentriolar material formation | eLife [elifesciences.org]
- 14. CEP192 interacts physically and functionally with the K63-deubiquitinase CYLD to promote mitotic spindle assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Distinct D-box Motifs in SPD-2 Mediate APC/CFZR-1-Dependent Degradation and Centrosomal Localization in *Caenorhabditis elegans* Embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 16. creative-diagnostics.com [creative-diagnostics.com]
- 17. Co-Immunoprecipitation (Co-IP) | Thermo Fisher Scientific - US [thermofisher.com]
- 18. bitesizebio.com [bitesizebio.com]

- 19. A Yeast Two-Hybrid approach for probing protein-protein interactions at the centrosome - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Using the Yeast Two-Hybrid System to Identify Protein–Protein Interactions | Springer Nature Experiments [experiments.springernature.com]
- To cite this document: BenchChem. [The Molecular Interactions of SPD-2/Cep192: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15571679#molecular-interactions-of-the-spd-2-protein]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com